Product packaging for 3,4-Dibromofuran-2-carboxylic acid(Cat. No.:CAS No. 32460-04-1)

3,4-Dibromofuran-2-carboxylic acid

Cat. No.: B3051265
CAS No.: 32460-04-1
M. Wt: 269.88 g/mol
InChI Key: ISBXWVSYAWHMSU-UHFFFAOYSA-N
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Description

Overview of Furan-Based Scaffolds as Versatile Synthetic Intermediates

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of modern organic synthesis. nih.gov Furan and its derivatives are recognized as exceptionally versatile building blocks, prized for their synthetic flexibility and the accessibility of starting materials. nih.gov Their utility stems from a unique electronic structure; furan is significantly less aromatic than heterocycles like thiophene (B33073) or pyrrole, rendering it more reactive and capable of undergoing reactions that proceed with dearomatization. nih.govnih.gov

This moderate aromaticity allows furans to act as masked 1,4-dicarbonyl compounds, which can be revealed through simple acid-catalyzed hydrolysis. nih.gov Furthermore, the furan scaffold can participate in a wide array of transformations. It readily engages in cycloaddition reactions, most notably the Diels-Alder reaction where it serves as the diene component, providing a powerful method for constructing complex polycyclic systems. bldpharm.com The development of synthetic strategies based on furan is crucial for accessing diverse and complex molecules, including biologically active natural products and novel compounds for drug discovery and materials science. nih.govacs.org The furan nucleus is a common feature in numerous bioactive compounds, showcasing a strong affinity for a variety of biological receptors, which further drives the synthesis of new furan-containing derivatives. sigmaaldrich.com

Strategic Importance of Halogenated Furan Derivatives in Chemical Transformations

The introduction of halogen atoms, such as bromine or chlorine, onto the furan ring dramatically enhances its synthetic utility. Halogenation transforms the furan scaffold into a highly versatile intermediate for a multitude of chemical transformations. wikipedia.org Halogens act as powerful electron-withdrawing groups, which can stabilize the furan ring against the acid-catalyzed polymerization and ring-opening reactions that can plague simple furans. nih.gov

More importantly, halogen atoms serve as crucial "handles" for carbon-carbon bond formation. Halofurans are key substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netnih.gov These reactions provide a powerful and general methodology for creating new C-C bonds under mild conditions, tolerating a wide range of functional groups. researchgate.netjyu.fi The differentiated reactivity between various halogen atoms (e.g., iodine vs. bromine vs. chlorine) or between different positions on the furan ring allows for sequential and site-selective coupling reactions. nih.gov This strategic functionalization is essential for the controlled, stepwise assembly of complex, multi-substituted aromatic and heterocyclic systems. nih.gov The presence of halogens can also influence the rate and thermodynamics of other reactions, such as the intramolecular Diels-Alder reaction, making them a critical design element in sophisticated synthetic strategies. bldpharm.comacs.org

Historical Development and Evolution of Furan-2-carboxylic Acid Chemistry

The chemistry of furan derivatives has a rich history dating back to the late 18th century. The first furan derivative ever described was 2-furoic acid (furan-2-carboxylic acid), prepared in 1780 by the renowned chemist Carl Wilhelm Scheele. nih.govresearchgate.netchemscene.com He obtained the compound through the dry distillation of mucic acid, leading to its original name, pyromucic acid. researchgate.net This discovery predates the isolation of furan itself, which was first prepared by Heinrich Limpricht in 1870. nih.govenamine.net

The development of furan chemistry is closely linked to the utilization of biomass. Furfural (B47365), an important furan derivative, was first reported in 1831 and can be produced from agricultural residues like corn cobs and oat hulls. nih.govchemscene.com Furan-2-carboxylic acid can be synthesized from the oxidation of furfural. wikipedia.org A common industrial method involves the Cannizzaro disproportionation reaction of furfural, which produces both furan-2-carboxylic acid and furfuryl alcohol. wikipedia.org Over the decades, furan-2-carboxylic acid has become a valuable and readily available starting material, serving as a precursor for pharmaceuticals, agrochemicals, preservatives, and flavoring agents. wikipedia.orgresearchgate.net Its chemistry has evolved to include a vast range of reactions involving the carboxylic acid group and the furan ring, making it a foundational molecule in heterocyclic chemistry. nih.gov

Research Imperatives and Future Directions for 3,4-Dibromofuran-2-carboxylic Acid in Contemporary Organic Chemistry

This compound represents a highly promising, yet underexplored, building block in contemporary organic synthesis. Its structure is endowed with three distinct points of reactivity: the carboxylic acid at the C2 position and the two bromine atoms at the C3 and C4 positions. This trifunctional nature makes it an exceptionally valuable intermediate for the synthesis of complex, polysubstituted molecules.

Future research is expected to focus on leveraging the unique reactivity of this scaffold. The two bromine atoms are prime handles for sequential or iterative palladium-catalyzed cross-coupling reactions. nih.gov This allows for the controlled and regioselective introduction of different aryl, heteroaryl, or alkyl groups, providing access to elaborate molecular architectures that would be difficult to assemble using other methods. The ability to perform selective cross-coupling at one bromine atom while leaving the other intact for a subsequent transformation is a key area of interest for constructing molecular materials and complex drug candidates. nih.gov

Simultaneously, the carboxylic acid group offers a versatile site for modification. It can be readily converted into a wide range of other functional groups, including esters, amides, and alcohols, or it can be used to direct reactions at adjacent positions on the furan ring. nih.govacs.org The development of synthetic protocols that exploit the interplay between the carboxylic acid and the bromo substituents is a significant research imperative. The strategic application of this compound as a multi-coupling hub could streamline the synthesis of novel heterocyclic compounds for applications in medicinal chemistry, materials science, and agrochemicals.

Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound sigmaaldrich.comnih.gov
CAS Number 32460-04-1 sigmaaldrich.comnih.gov
Molecular Formula C₅H₂Br₂O₃ nih.gov
Molecular Weight 269.88 g/mol sigmaaldrich.comnih.gov
Canonical SMILES C1=C(C(=C(O1)C(=O)O)Br)Br nih.gov
InChI Key ISBXWVSYAWHMSU-UHFFFAOYSA-N sigmaaldrich.comnih.gov
Physical Form Solid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2O3 B3051265 3,4-Dibromofuran-2-carboxylic acid CAS No. 32460-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O3/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBXWVSYAWHMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(O1)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480534
Record name 3,4-Dibromofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32460-04-1
Record name 3,4-Dibromofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Reactivity and Mechanistic Studies of 3,4 Dibromofuran 2 Carboxylic Acid

Reactivity of the Furan (B31954) Ring System

The furan nucleus, an electron-rich aromatic heterocycle, is susceptible to both electrophilic attack and, under certain conditions, nucleophilic substitution. The presence of two bromine atoms and a carboxylic acid group significantly influences the regioselectivity and feasibility of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. lumenlearning.com In the case of 3,4-dibromofuran-2-carboxylic acid, the furan ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the bromine atoms and the carboxylic acid. The bromine atoms exert a deactivating inductive effect, while the carboxylic acid group is a strong deactivating group. However, the lone pairs on the oxygen atom of the furan ring can still direct incoming electrophiles.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. lumenlearning.com For the dibromofuran core, the position of electrophilic attack would be predicted based on the combined directing effects of the substituents. The oxygen atom directs ortho and para (C2 and C5), while the deactivating groups would generally hinder reaction. Given that the C2 position is occupied by the carboxylic acid, the most likely position for electrophilic attack would be C5. However, the steric hindrance from the adjacent bromine atom at C4 and the electronic deactivation may necessitate harsh reaction conditions.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. masterorganicchemistry.comfiveable.me The carboxylic acid group of this compound can be converted into more reactive derivatives, such as acid chlorides or esters, to facilitate nucleophilic attack. masterorganicchemistry.comlibretexts.org For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the corresponding acid chloride. libretexts.org This acid chloride can then react with various nucleophiles (e.g., alcohols, amines) to form esters or amides, respectively.

Direct nucleophilic substitution on the furan ring itself (a nucleophilic aromatic substitution, or SNAr) is generally difficult for electron-rich systems like furan. However, the presence of the electron-withdrawing bromine atoms can make the ring more susceptible to this type of reaction, particularly at the positions ortho and para to the activating groups. In this molecule, the bromine atoms themselves can be the target of nucleophilic attack, leading to substitution, which is discussed in a later section.

Transformations Involving the Bromine Substituents

The two bromine atoms on the furan ring are key handles for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. wikipedia.orglibretexts.org this compound is an excellent substrate for these reactions, allowing for the selective formation of new bonds at the C3 and C4 positions.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for the formation of biaryl compounds. wikipedia.org For this compound, selective coupling at either the C3 or C4 position can be achieved by carefully controlling the reaction conditions. The relative reactivity of the C-Br bonds can be influenced by steric and electronic factors, with the C4-Br bond potentially being more reactive due to less steric hindrance from the carboxylic acid group.

The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura reaction, the bromine atoms of this compound can be selectively replaced with alkyne groups. This allows for the introduction of acetylenic moieties, which are valuable precursors for further synthetic manipulations. Decarbonylative Sonogashira cross-coupling of carboxylic acids has also been developed, providing an alternative pathway for the formation of C(sp²)–C(sp) bonds. nih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / BaseAryl-substituted furan
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAlkynyl-substituted furan

The differential reactivity of the two bromine atoms in this compound allows for highly regioselective functionalization. The electronic environment and steric accessibility of the C3 and C4 positions are not identical, which can be exploited to achieve selective reactions.

Studies on related dibrominated heterocyclic systems have shown that regioselective cross-coupling is achievable. For instance, in 2,3-dibromobenzofurans, site-selective Suzuki-Miyaura and Sonogashira couplings have been reported. nih.gov Similar principles can be applied to this compound. By carefully choosing the catalyst, ligands, base, and reaction temperature, it is often possible to favor substitution at one bromine center over the other. For example, a bulkier catalyst might preferentially react at the less sterically hindered C4 position.

Furthermore, sequential cross-coupling reactions can be performed. A first coupling reaction can be carried out under conditions that favor monosubstitution. The resulting monobrominated, functionalized furan can then be subjected to a second, different cross-coupling reaction to introduce a different group at the remaining bromine position. This stepwise approach allows for the synthesis of unsymmetrically substituted furan derivatives.

Selective removal of one or both bromine atoms can also be a valuable synthetic transformation. Reductive dehalogenation can be achieved using various reagents and conditions. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can often effect the removal of bromine atoms.

The selectivity of the dehalogenation can be controlled. For instance, milder reducing agents or carefully controlled reaction times might allow for the selective removal of one bromine atom, likely the more reactive one. This would yield a monobrominated furan-2-carboxylic acid, which could then be used in subsequent reactions. More forcing conditions would lead to the removal of both bromine atoms, affording furan-2-carboxylic acid. The choice of solvent and additives can also influence the outcome of the reduction.

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for altering the compound's physical, chemical, and biological properties.

Esterification and Transesterification Processes

Esterification of this compound can be achieved through several established methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is often used in large excess or water is removed as it is formed. masterorganicchemistry.com

A milder and highly efficient method for esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is advantageous as it proceeds at room temperature and can be used to synthesize even sterically hindered esters in high yields, while minimizing side product formation. organic-chemistry.org

Transesterification, the conversion of one ester to another, is also a viable strategy. This can be catalyzed by various agents, including scandium(III) triflate (Sc(OTf)₃) or potassium phosphate (B84403) (K₂HPO₄), allowing for the exchange of the ester's alcohol group under relatively mild conditions. organic-chemistry.org For instance, methyl esters can be converted to other alkyl esters by refluxing in the desired alcohol with a suitable catalyst. organic-chemistry.org

Table 1: Comparison of Esterification Methods

MethodReagentsConditionsAdvantages
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)RefluxInexpensive reagents
Steglich EsterificationAlcohol, DCC, DMAPRoom TemperatureHigh yields, mild conditions, suitable for sterically hindered substrates. organic-chemistry.org
TransesterificationAlcohol, Catalyst (e.g., Sc(OTf)₃)Varies with catalystMild conditions, good functional group tolerance. organic-chemistry.org

Amidation and Peptide Coupling Reactions

The synthesis of amides from this compound is a fundamental transformation. Direct condensation of the carboxylic acid with an amine is possible but often requires harsh thermal conditions. bath.ac.uk More commonly, the carboxylic acid is first activated to facilitate amide bond formation under milder conditions. researchgate.net

A common strategy involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. nih.gov Alternatively, a wide array of peptide coupling reagents can be employed. These reagents, such as dicyclohexylcarbodiimide (DCC), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), activate the carboxylic acid in situ to form an active ester or a related species, which then couples with the amine. uni-kiel.depeptide.com The choice of coupling reagent and the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be crucial for high yields and for suppressing side reactions, such as racemization when coupling with chiral amines. uni-kiel.depeptide.com

Recent advancements have focused on developing more "green" and efficient one-pot amidation procedures that avoid traditional, often hazardous, coupling reagents. nih.govbohrium.com

Table 2: Selected Peptide Coupling Reagents

ReagentDescriptionApplications
DCC (Dicyclohexylcarbodiimide)A widely used carbodiimide (B86325) coupling agent. peptide.comGeneral amide and ester synthesis. peptide.com
PyAOPA phosphonium-based reagent. peptide.comParticularly effective for coupling N-methyl amino acids. peptide.com
HATUAn aminium-based reagent known for fast reactions and low epimerization. peptide.comEffective for sterically hindered couplings. uni-kiel.de

Synthesis of Acyl Halide Derivatives (e.g., Acyl Fluorides)

The carboxylic acid can be converted to more reactive acyl halides, such as acyl chlorides and acyl fluorides. Acyl chlorides are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Acyl fluorides have gained increasing interest due to their unique reactivity and stability compared to other acyl halides. beilstein-journals.org They are less prone to hydrolysis and can offer greater selectivity in acylation reactions. beilstein-journals.org A direct synthesis of acyl fluorides from carboxylic acids can be achieved using deoxyfluorinating reagents like 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃). beilstein-journals.org Mechanistic studies suggest that this reagent can generate acyl fluorides through multiple pathways, sometimes allowing for its use in sub-stoichiometric amounts. beilstein-journals.org

Reduction and Decarboxylation Strategies

The carboxylic acid moiety of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemistrysteps.com The reaction proceeds through the initial deprotonation of the carboxylic acid, followed by reduction to an aldehyde intermediate, which is then further reduced to the alcohol. chemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com An alternative method involves the use of borane (B79455) (BH₃), which coordinates to the carbonyl oxygen and facilitates the reduction. chemistrysteps.com

Decarboxylation, the removal of the carboxyl group, of furan-2-carboxylic acids can be challenging. However, specific methods have been developed for related compounds, which could potentially be adapted.

Cycloaddition Reactions and Pericyclic Processes Involving the Furan Core

The furan ring in this compound can participate in cycloaddition reactions, acting as a diene. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where furan reacts with a dienophile to form a six-membered ring. numberanalytics.com The reactivity of the furan ring as a diene can be influenced by the substituents present.

Furans can also participate in [4+3] cycloaddition reactions with oxyallyl cations to form seven-membered rings. illinois.edu These reactions can be initiated by the dehalogenation of haloketones. illinois.edu

Pericyclic reactions, which involve a cyclic transition state, are a broader class of reactions that include cycloadditions and electrocyclic reactions. pressbooks.pub The stereochemical outcome of these reactions is often governed by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. youtube.com For instance, the thermal [4+2] cycloaddition (Diels-Alder) typically proceeds in a suprafacial-suprafacial manner. pressbooks.pub

A novel reaction of 3,4-dibromofuran (B150810) with azo diesters has been reported to proceed via a Diels-Alder reaction followed by a rearrangement to yield 3,5-dibromotetrahydropyridazin-4-ones. rsc.org This highlights the potential for the furan core to engage in unique cycloaddition-rearrangement cascades.

Detailed Mechanistic Investigations of Key Reaction Pathways

The mechanism of many reactions involving furan and its derivatives has been the subject of detailed study. For instance, electrophilic substitution on the furan ring, a common reaction type, proceeds through the formation of a resonance-stabilized cationic intermediate. numberanalytics.com

In the context of modifying the carboxylic acid group, the mechanisms of esterification and amidation are well-established. The Fischer esterification involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of peptide coupling reactions depends on the specific reagent used. With carbodiimides like DCC, an O-acylisourea intermediate is formed, which is then attacked by the amine. peptide.com The addition of HOBt can intercept this intermediate to form an active ester, which can reduce the likelihood of racemization. peptide.com For phosphonium (B103445) and aminium reagents like PyBOP and HATU, the reaction proceeds through the formation of activated esters or amides. uni-kiel.de

Mechanistic studies of C-H amidation reactions catalyzed by transition metals, such as iridium, have revealed the dual role of additives like carboxylic acids. researchgate.net These additives can participate in the generation of the active catalyst and in the final product-releasing step. researchgate.net

Computational studies can provide further insight into the reaction mechanisms, transition state geometries, and activation energies of these transformations, aiding in the rational design of new synthetic methods.

Synthetic Utility and Application of 3,4 Dibromofuran 2 Carboxylic Acid in Complex Molecule Construction

Preparation of Novel Functionalized Derivatives of 3,4-Dibromofuran-2-carboxylic Acid

The inherent reactivity of the bromine and carboxylic acid functionalities of this compound allows for the synthesis of a multitude of novel derivatives. The carboxylic acid group can be readily converted into esters, amides, and other related functionalities through standard organic transformations. For instance, esterification can be achieved by reaction with various alcohols under acidic conditions, and amidation can be performed by coupling with primary or secondary amines using common peptide coupling reagents.

The bromine atoms at the 3- and 4-positions are particularly valuable handles for carbon-carbon and carbon-heteroatom bond formation. These positions are ripe for exploitation via modern cross-coupling methodologies, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These powerful transformations enable the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents, thereby allowing for the generation of extensive libraries of functionalized furan (B31954) derivatives. The differential reactivity of the bromine atoms can also be exploited to achieve selective mono- or di-substitution, further enhancing the synthetic utility of this scaffold.

Role as a Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of reactive sites on the furan ring of this compound makes it an ideal precursor for the synthesis of more complex heterocyclic systems.

Synthesis of Substituted Furanone Systems

While direct conversion of this compound to furanones is not extensively documented, the closely related compound, 3,4-dibromofuran-2(5H)-one, serves as an excellent precursor for substituted furanone systems. This furanone can be synthesized from mucobromic acid. The bromine atoms on the furanone ring can then be selectively displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of substituents at the 3- and 4-positions. For example, reaction with potassium benzyltrifluoroborates in the presence of a palladium catalyst can yield 3,4-disubstituted furan-2(5H)-ones. researchgate.net This methodology provides a pathway to a diverse range of substituted furanones, which are important structural motifs in many biologically active molecules. Furthermore, amino acid derivatives of related 5-alkoxy-3,4-dihalo-2(5H)-furanones have been synthesized, highlighting the potential for creating hybrid molecules with peptide backbones. rsc.org

Construction of Fused Polycyclic Aromatic and Heteroaromatic Systems (e.g., Dithienofurans)

Preparation of Furan-Containing Amino Acid Analogues

The incorporation of furan rings into amino acid structures can lead to compounds with interesting biological properties. Furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized and shown to act as inhibitors of factor inhibiting hypoxia-inducible factor-1 (FIH-1). nih.gov While the direct use of this compound for this purpose is not explicitly described, its structure provides a clear template for the design and synthesis of novel furan-containing amino acid analogues. The carboxylic acid functionality can be coupled with the amino group of an amino acid ester, and the bromine atoms can be further functionalized to modulate the biological activity of the resulting molecule. The synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones further supports the feasibility of integrating furan moieties with amino acids. rsc.org

Strategic Building Block for Natural Product Total Synthesis and Analog Design

The furan core is a key component of numerous natural products. While there are no specific examples in the literature detailing the use of this compound in the total synthesis of a natural product, its potential as a strategic building block is evident. The ability to introduce various substituents at the 3- and 4-positions through cross-coupling reactions, coupled with the versatility of the carboxylic acid group, makes it an attractive starting material for the synthesis of complex natural product analogues. This approach would allow for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies, which is a crucial aspect of drug discovery and development.

Development of Ligands and Organometallic Reagents Derived from this compound

The development of novel ligands is essential for advancing the field of organometallic chemistry and catalysis. The structure of this compound offers several possibilities for its transformation into a ligand scaffold. For example, the carboxylic acid can be used to coordinate to metal centers, or it can be converted into other coordinating groups. The bromine atoms can be replaced with phosphine, amine, or other donor groups through nucleophilic substitution or cross-coupling reactions. The resulting furan-based ligands could exhibit unique electronic and steric properties, potentially leading to the development of new catalysts with enhanced reactivity and selectivity. While the synthesis of organometallic reagents directly from this carboxylic acid is not well-documented, the general reactivity of carboxylic acid derivatives with organometallic reagents is a well-established area of organic chemistry. youtube.com

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,4-Dibromofuran-2-carboxylic acid, various NMR experiments are crucial for assigning the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Techniques

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic and acidic regions.

Furan (B31954) Proton (H-5): The molecule possesses a single proton attached to the furan ring at the C-5 position. This proton is anticipated to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be significantly downfield, influenced by the electronegativity of the ring oxygen and the deshielding effects of the adjacent bromine and carboxyl groups. For comparison, the protons of the parent furan-2-carboxylic acid appear between 6.5 and 7.6 ppm. nih.gov The presence of two electron-withdrawing bromine atoms at the C-3 and C-4 positions would likely shift the H-5 signal further downfield.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-13 ppm range. libretexts.org This signal's position and broadness can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. Its presence can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-5 ~7.5 - 8.5 Singlet (s) Chemical shift influenced by adjacent Br and COOH groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

The proton-decoupled ¹³C NMR spectrum provides information on the five distinct carbon environments in this compound.

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically appearing in the 160-185 ppm region for carboxylic acids. pressbooks.pub

Furan Ring Carbons: The four carbons of the furan ring will have distinct chemical shifts.

C-2: This carbon, bonded to the carboxylic acid group, is expected to be significantly deshielded. In furan-2-carboxylic acid, this carbon appears around 146 ppm. mdpi.com

C-5: This carbon is bonded to the sole furan proton. In furan-2-carboxylic acid, the C-5 signal is around 114 ppm. nih.gov The substitution pattern in the target molecule will alter this value.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C=O 160 - 170 Carbonyl carbon of the carboxylic acid.
C-2 145 - 150 Attached to the carboxyl group.
C-5 115 - 125 The only CH carbon in the furan ring.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be very simple and is not expected to show any cross-peaks, as there are no vicinal or geminal protons to couple with each other. This lack of correlation would confirm the isolated nature of the H-5 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. np-mrd.org An HSQC spectrum would show a single cross-peak correlating the signal of the H-5 proton to the signal of the C-5 carbon. This provides an unambiguous assignment for the C-5 carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). thermofisher.com For this compound, the H-5 proton would be expected to show several key correlations:

A two-bond correlation (²J) to C-4.

A three-bond correlation (³J) to C-3.

A three-bond correlation (³J) to C-2. The carboxylic acid proton, if observed, might show a two-bond correlation to the C-2 carbon and a three-bond correlation to the carbonyl carbon. These correlations would be instrumental in confirming the substitution pattern of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. In this specific molecule, with only one ring proton, a NOESY experiment would not be particularly informative for intramolecular structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS is a critical tool for determining the exact mass of a molecule with high precision, which allows for the unambiguous calculation of its molecular formula. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids, often resulting in minimal fragmentation and a prominent molecular ion peak. researchgate.net

Molecular Formula Determination: For this compound (C₅H₂Br₂O₃), the exact mass can be calculated. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The presence of two bromine atoms creates a characteristic isotopic pattern, with peaks corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes, which exist in an approximate 1:1 natural abundance. This results in a distinctive M-1, M+1, M+3 pattern with relative intensities of roughly 1:2:1 for the [M-H]⁻ cluster. High-resolution analysis of these peaks would confirm the elemental composition as C₅HBr₂O₃⁻.

Fragmentation Analysis: Although ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be induced. nih.gov For carboxylic acids, a common fragmentation pathway is the loss of CO₂ (44 Da) from the deprotonated molecular ion. Another possible fragmentation is the loss of the entire carboxylic acid group (-COOH).

Table 3: Predicted HRMS-ESI Data for this compound

Ion Calculated m/z (Monoisotopic) Isotopic Pattern Notes
[M-H]⁻ 267.8371 1:2:1 (due to Br₂) Deprotonated molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov For a carboxylic acid like this compound, derivatization (e.g., esterification to its methyl ester) is typically required to increase its volatility and prevent thermal degradation in the GC inlet. The mass spectrum is then obtained using a hard ionization technique like Electron Ionization (EI).

Fragmentation Analysis: EI-MS involves bombarding the molecule with high-energy electrons, leading to extensive and predictable fragmentation patterns. For the derivatized (e.g., methyl ester) form of this compound, characteristic fragmentation would include:

Loss of the alkoxy group: Cleavage of the O-CH₃ bond from the methyl ester would result in a prominent fragment corresponding to the acylium ion [M-OCH₃]⁺.

Loss of the ester group: Cleavage of the C-C bond between the furan ring and the carbonyl group would lead to the loss of the -COOCH₃ fragment.

Halogen loss: The loss of one or both bromine atoms from the molecular ion or subsequent fragments is also a possible and often observed fragmentation pathway for halogenated compounds. thermofisher.com

The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for the analysis of this compound. These hyphenated techniques combine the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical workflow, the compound is first separated from a sample matrix using reversed-phase chromatography. nih.gov However, due to the polar nature of the carboxylic acid group, derivatization may be employed to enhance retention on the nonpolar stationary phase and improve ionization efficiency for mass spectrometric detection. nih.govnih.gov Common derivatizing agents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.gov

Following separation, the analyte is introduced into the mass spectrometer. The mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion, which for this compound corresponds to its molecular weight of approximately 269.88 g/mol . nih.gov High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, providing a unique fragmentation pattern that serves as a structural fingerprint. UPLC-MS offers advantages over conventional LC-MS by providing faster analysis times, improved resolution, and higher sensitivity, which is crucial for detecting trace amounts of the compound or any related impurities. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of a carboxylic acid is the strong, sharp absorption band resulting from the stretching vibration of the carbonyl (C=O) group. orgchemboulder.com For carboxylic acids, this peak typically appears in the range of 1760–1690 cm⁻¹. orgchemboulder.com Because the carboxylic acid in this compound is conjugated with the furan ring's double bond, the C=O stretching frequency is expected to be at the lower end of this range, typically between 1710 cm⁻¹ and 1680 cm⁻¹. spectroscopyonline.com This shift to a lower wavenumber is due to the delocalization of electron density through the conjugated system, which slightly weakens the C=O double bond.

The hydroxyl (O-H) group of the carboxylic acid gives rise to a very broad and intense absorption band in the IR spectrum. orgchemboulder.com This band typically spans a wide region, from approximately 3300 cm⁻¹ to 2500 cm⁻¹. orgchemboulder.comvscht.cz The significant broadening is a hallmark of carboxylic acids and is caused by extensive intermolecular hydrogen bonding, which forms stable dimers in the solid state or in concentrated solutions. orgchemboulder.commsu.edu This broad O-H stretching band often overlaps with the sharper C-H stretching vibrations. vscht.cz Additionally, out-of-plane O-H bending vibrations can be observed as a broad peak in the 960 to 900 cm⁻¹ region, which is also a diagnostically useful feature for carboxylic acids. spectroscopyonline.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Characteristics
O-H (Carboxylic Acid)Stretch3300 - 2500Very broad, strong intensity
C=O (Carboxylic Acid)Stretch1710 - 1680Strong, sharp intensity
C-O (Carboxylic Acid)Stretch1320 - 1210Medium to strong intensity
O-H (Carboxylic Acid)Bend (out-of-plane)960 - 900Broad, medium intensity

Advanced Chromatographic Techniques for Purification, Purity Assessment, and Quantitative Analysis

Chromatographic methods are central to isolating this compound, verifying its purity, and performing quantitative measurements. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for these purposes. bldpharm.com

HPLC is a widely used technique for the analysis and purification of this compound. Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The mobile phase typically consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the furan ring and conjugated system provide strong chromophores. By comparing the retention time and UV spectrum of a sample to a known reference standard, the identity and purity of the compound can be confirmed.

UPLC represents a significant advancement over traditional HPLC, employing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher efficiency, resolution, and speed. mdpi.com For this compound, a UPLC method would allow for much faster purity assessments and quantitative analyses without sacrificing separation quality. The higher peak capacity of UPLC is particularly advantageous for resolving the main compound from closely related impurities that might co-elute in an HPLC separation. The principles of separation and detection are similar to HPLC, but the reduced run times and solvent consumption make UPLC a more efficient and sensitive method for high-throughput analysis. mdpi.com

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Column Type Reversed-Phase (e.g., C18, 3-5 µm particles)Reversed-Phase (e.g., C18, <2 µm particles)
Mobile Phase Water/Acetonitrile or Water/Methanol with acid (e.g., Formic Acid)Water/Acetonitrile or Water/Methanol with acid (e.g., Formic Acid)
Detection UV-Vis DetectorUV-Vis Detector, Mass Spectrometer (MS)
Key Advantages Robust, widely available, suitable for purification.Higher resolution, faster analysis, increased sensitivity.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

To date, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, valuable insights into its likely solid-state structure can be gleaned from the analysis of its parent compound, furan-2-carboxylic acid. nih.gov The study of the crystal structure of furan-2-carboxylic acid provides a foundational model for predicting the structural impact of the bromine substituents in this compound.

The crystal structure of furan-2-carboxylic acid has been determined and is available through the Cambridge Crystallographic Data Centre (CCDC). nih.gov This analysis reveals the intricate network of intermolecular interactions that govern the solid-state assembly of this molecule.

Detailed Research Findings from the Crystallographic Analysis of Furan-2-carboxylic Acid:

The crystallographic data for furan-2-carboxylic acid provides a blueprint for understanding its molecular geometry and packing. nih.gov The molecule is planar, a common feature for many carboxylic acids derived from aromatic heterocycles. In the solid state, these molecules typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. This arrangement is a highly stable and frequently observed motif in the crystal structures of carboxylic acids.

While the precise crystal structure of this compound remains to be determined, the foundational data from furan-2-carboxylic acid provides a critical starting point for any future crystallographic investigation.

Crystallographic Data for Furan-2-carboxylic Acid

ParameterValue
CCDC Number648795
Empirical FormulaC₅H₄O₃
Molecular Weight112.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.32
b (Å)5.15
c (Å)10.45
α (°)90
β (°)118.8
γ (°)90
Volume (ų)487.9
Z4

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule such as 3,4-Dibromofuran-2-carboxylic acid, these calculations can elucidate its electronic nature, which is governed by the interplay of the aromatic furan (B31954) ring, the electron-withdrawing bromine atoms, and the carboxylic acid group.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized geometry (bond lengths and angles) and electronic properties of molecules. For instance, DFT calculations have been successfully applied to study the structure of related benzofuran-carboxylic acid derivatives. researchgate.netresearchgate.net A DFT study on this compound would begin by optimizing its three-dimensional structure to find the lowest energy conformation.

Once the geometry is optimized, a variety of electronic properties can be calculated. These properties help in understanding the molecule's reactivity and intermolecular interactions. For example, the distribution of electron density can be visualized through a molecular electrostatic potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.in In a typical furan-2-carboxylic acid structure, the oxygen atoms of the carbonyl group would be expected to be regions of high negative potential, while the acidic proton would be a site of positive potential.

Table 1: Illustrative Data from a DFT Calculation for a Furan-based Carboxylic Acid This table presents hypothetical data that would be obtained from a DFT calculation on a molecule like this compound, based on typical results for similar compounds.

PropertyCalculated ValueSignificance
Total Energy (Hartree)-2550.123Represents the total electronic energy of the molecule at its optimized geometry.
Dipole Moment (Debye)3.45Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces.
C=O Bond Length (Å)1.21Provides insight into the double bond character of the carbonyl group.
C-Br Bond Length (Å)1.88Reflects the strength and nature of the carbon-bromine bond.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. mdpi.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity.

The HOMO acts as an electron donor. A reaction with an electrophile will likely occur where the HOMO density is largest.

The LUMO acts as an electron acceptor. A reaction with a nucleophile will target the areas where the LUMO is localized.

In a molecule like this compound, the HOMO is expected to have significant contributions from the furan ring's π-system and the lone pairs on the oxygen and bromine atoms. The LUMO is likely to be a π* anti-bonding orbital, with significant density on the carbon atoms of the furan ring and the carbonyl carbon, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This approach can be used to understand reactions involving brominated furans, such as cycloadditions or cross-coupling reactions. nih.gov For example, a study on the reaction of 3,4-dibromofuran (B150810) with azo diesters used computational methods to support a mechanism involving a Diels-Alder reaction followed by a rearrangement. researchgate.net

For this compound, one could model its participation in a Suzuki or Sonogashira cross-coupling reaction, which are common for brominated aromatic compounds. nih.gov DFT calculations could identify the rate-determining step, rationalize the role of the catalyst, and explain how the substituents on the furan ring influence the reaction rate.

Prediction of Regioselectivity and Stereoselectivity in Syntheses and Transformations

Many reactions can yield multiple isomers. Predicting which isomer will be the major product (regioselectivity and stereoselectivity) is a major challenge in synthetic chemistry. Computational chemistry offers tools to predict these outcomes by comparing the activation energies of the different reaction pathways leading to each product. rsc.orgrsc.org The path with the lower energy barrier is expected to be the dominant one.

For brominated heterocycles like this compound, a key question is the relative reactivity of the two bromine atoms. In a cross-coupling reaction, will a catalyst substitute the bromine at the 3-position or the 4-position first? Computational models can predict this by calculating the transition state energies for both possibilities. This has been demonstrated in the synthesis of multisubstituted furans where computational analysis helps to understand the observed regioselectivity. nih.gov Machine learning models are also emerging as powerful tools for predicting regioselectivity in large datasets of reactions, including those of halogenated compounds. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

For flexible molecules, understanding their preferred three-dimensional shape, or conformation, is critical. This compound has a key flexible bond between the furan ring and the carboxylic acid group. The orientation of the carboxylic acid relative to the ring can significantly affect the molecule's properties and reactivity.

Conformational analysis involves systematically rotating this bond and calculating the energy of each resulting structure to identify the most stable conformers. researchgate.net For example, studies on furan-2-carbaldehyde and related compounds have used experimental data and calculations to determine the preferred orientation of the carbonyl group relative to the ring. rsc.org Molecular dynamics (MD) simulations can also be used to explore the conformational landscape over time, providing a dynamic picture of the molecule's behavior in solution.

Development and Validation of Computational Tools for Brominated Heterocyclic Systems

The accuracy of computational predictions depends heavily on the chosen method and basis set. A continuous area of research is the development and validation of computational tools specifically parameterized for certain classes of molecules, such as brominated heterocyclic systems. researchgate.netect-journal.kz The presence of heavy atoms like bromine requires special consideration, often necessitating the use of basis sets that include polarization and diffuse functions, or even relativistic corrections for very high accuracy.

New methods, including "green" and efficient synthetic routes for bromine-containing heterocycles, are often developed alongside computational validation. researchgate.netect-journal.kz By comparing calculated properties (like NMR chemical shifts or vibrational frequencies) with experimental data for known brominated furans, researchers can validate a computational model's accuracy. researchgate.net Once validated, these tools can be used with greater confidence to predict the properties and reactivity of new or uncharacterized molecules like this compound. mdpi.com

Emerging Research and Future Trajectories

Development of Sustainable and Economically Viable Synthetic Routes

The future synthesis of 3,4-Dibromofuran-2-carboxylic acid is anticipated to move away from traditional, often harsh, synthetic methods towards more sustainable and economically sound processes. A key focus will be the utilization of renewable biomass as a starting material.

One promising avenue involves the use of furfural (B47365), a key biomass-derived platform chemical. Research on related compounds, such as 3,4-dibromofuran-2(5H)-one, has demonstrated the feasibility of synthesizing brominated furanones from furfural. researchgate.net Future research could adapt these pathways, potentially involving the oxidation of a suitably substituted furan (B31954) intermediate derived from furfural, to produce this compound. The development of efficient and selective oxidation catalysts will be crucial for the economic viability of such a process.

Another area of development will likely focus on minimizing waste and improving the atom economy of the synthesis. This could involve the use of catalytic bromination methods that avoid the use of stoichiometric and often hazardous brominating agents. The table below outlines a potential sustainable synthetic approach.

Potential Sustainable Synthetic Route for this compound
Starting Material
Key Intermediate
Proposed Steps
Advantages
Challenges

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The rich functionality of this compound provides a fertile ground for the exploration of novel chemical reactions. The presence of two reactive C-Br bonds, a carboxylic acid, and an electron-rich furan ring suggests a multitude of potential transformations.

A significant area of future research will undoubtedly be the selective functionalization of the C-Br bonds. Drawing parallels with other brominated furans, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions are expected to be highly effective. researchgate.net These reactions would allow for the introduction of a wide variety of substituents at the 3 and 4 positions, leading to a diverse library of novel furan derivatives with potential applications in pharmaceuticals and materials science.

Furthermore, the furan ring itself can participate in cycloaddition reactions. A novel reaction has been reported for the related compound, 3,4-dibromofuran (B150810), which undergoes a Diels-Alder reaction with azo diesters followed by a unique rearrangement to form tetrahydropyridazinones. rsc.org Similar unprecedented transformations could be explored for this compound, potentially leading to the discovery of new heterocyclic scaffolds. The carboxylic acid group can also be used as a handle for further modifications, such as conversion to amides, esters, or other functional groups, further expanding the chemical space accessible from this starting material. nih.gov

Potential Novel Reactions of this compound
Reaction Type
Palladium-Catalyzed Cross-Coupling
Diels-Alder Cycloaddition
Decarboxylative Cross-Coupling
Intramolecular Cyclizations

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis and derivatization of this compound are well-suited for integration into modern automated synthesis and flow chemistry platforms. These technologies offer significant advantages in terms of reproducibility, safety, and the ability to rapidly screen reaction conditions. researchgate.netresearchgate.net

Flow chemistry, in particular, could be highly beneficial for handling potentially hazardous reagents, such as elemental bromine, in a more controlled and safer manner. The precise control over reaction parameters like temperature, pressure, and stoichiometry in a flow reactor can lead to higher yields and selectivities. For instance, the carboxylation of a dibromofuran precursor using carbon dioxide could be efficiently performed in a gas-liquid flow reactor, offering a safer and more scalable alternative to traditional batch methods. durham.ac.uk

Automated synthesis platforms could be employed to rapidly generate libraries of derivatives from this compound through parallel synthesis. This would accelerate the discovery of new compounds with desired properties for applications in drug discovery and materials science.

Advantages of Flow Chemistry for this compound Chemistry
Improved Safety
Enhanced Control
Scalability
Higher Yields and Purity
Integration of In-line Analysis

Advanced Applications in Functional Materials Science and Supramolecular Chemistry

The unique molecular structure of this compound makes it a promising building block for the construction of advanced functional materials and supramolecular assemblies. nih.gov The presence of both hydrogen bond donors (carboxylic acid) and halogen bond donors (bromine atoms) provides multiple sites for directed intermolecular interactions.

In supramolecular chemistry, this compound could be used to form well-defined assemblies such as co-crystals, liquid crystals, and gels. The interplay of hydrogen bonding from the carboxylic acid and halogen bonding from the bromine atoms could lead to the formation of robust and predictable supramolecular synthons. These interactions are crucial in the design of materials with tunable properties.

In the field of functional materials, this compound could serve as a ligand for the synthesis of metal-organic frameworks (MOFs). The carboxylic acid group can coordinate to metal ions, while the bromo-substituents can be used to tune the electronic properties of the resulting framework or as reactive handles for post-synthetic modification. Such MOFs could have applications in gas storage, catalysis, and sensing. Furthermore, the furan ring itself possesses interesting electronic properties that could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), after suitable functionalization.

Potential Applications in Materials Science
Material Type
Supramolecular Assemblies
Metal-Organic Frameworks (MOFs)
Functional Polymers
Organic Electronics

Q & A

Q. What are the standard synthetic routes for 3,4-Dibromofuran-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of furan-2-carboxylic acid derivatives. A common approach is the electrophilic substitution of furan-2-carboxylic acid using brominating agents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. For example:

  • Step 1: Bromination at the 3-position using Br₂/H₂O at 0–5°C.
  • Step 2: Further bromination at the 4-position with excess Br₂ and FeBr₃ as a catalyst.
    Key factors affecting yield include temperature control (to avoid over-bromination), stoichiometry, and solvent polarity. Evidence from analogous brominated furans (e.g., 3-Bromo-2-furoic acid) suggests yields of 60–75% under optimized conditions .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., coupling constants for bromine-induced deshielding).
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (expected m/z: ~264 [M+H]⁺ for C₅H₂Br₂O₃).
  • Elemental Analysis: Confirm Br content (~60.7% theoretical).
  • X-ray Crystallography: For unambiguous structural determination (if single crystals are obtainable).
    Refer to protocols for structurally similar compounds, such as 5-Bromofuroic acid, where NMR and FTIR were critical for validating purity and regiochemistry .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood due to potential bromine vapor release.
  • Storage: Store in airtight containers at 2–8°C to prevent decomposition.
  • Disposal: Follow hazardous waste protocols for halogenated organics (e.g., incineration with scrubbers).
    Safety guidelines for related brominated furans emphasize avoiding skin contact and inhalation, as per SDS recommendations .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed to minimize byproducts?

Methodological Answer: Regioselectivity in di-substituted furans is influenced by:

  • Directing Groups: The carboxylic acid group at C2 directs bromination to C3 and C4 via resonance stabilization.
  • Catalysts: Lewis acids like FeBr₃ enhance electrophilic attack at the 4-position.
  • Solvent Effects: Polar aprotic solvents (e.g., DCM) favor controlled bromination.
    In cases of competing substitution, low-temperature kinetic control (e.g., –20°C) can prioritize C3 bromination before C4. Computational modeling (DFT) of charge distribution on the furan ring may further guide optimization .

Q. How do stability issues in this compound impact its reactivity in cross-coupling reactions?

Methodological Answer: The compound’s stability under catalytic conditions (e.g., Suzuki-Miyaura coupling) is critical:

  • Thermal Decomposition Risk: Avoid temperatures >80°C; use Pd(PPh₃)₄ at 60°C in THF/water mixtures.
  • Sensitivity to Moisture: Pre-dry solvents and reagents to prevent hydrolysis of the carboxylic acid group.
    Studies on 5-Bromo-2-thiophenecarboxylic acid show that electron-withdrawing groups (e.g., –COOH) reduce oxidative degradation during coupling reactions .

Q. How should researchers resolve contradictions in spectral data for intermediates?

Methodological Answer:

  • Case Example: Discrepancies in ¹H NMR peaks (e.g., unexpected doublets) may arise from residual solvents or diastereomeric impurities.
  • Resolution Steps:
    • Repeat purification via recrystallization (e.g., ethanol/water) or column chromatography (SiO₂, hexane/EtOAc).
    • Use deuterated solvents to eliminate solvent artifacts.
    • Compare with literature data for analogous compounds (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid) to identify diagnostic peaks .

Q. What strategies optimize the synthesis of derivatives like esters or amides from this compound?

Methodological Answer:

  • Esterification: Use DCC/DMAP in anhydrous DMF to activate the carboxylic acid, followed by alcohol addition (e.g., methanol for methyl esters).
  • Amidation: Employ EDC/HOBt with primary amines in DCM at room temperature.
    For sterically hindered derivatives (e.g., tert-butyl esters), microwave-assisted synthesis at 100°C for 15 minutes improves yields .

Research Gaps and Methodological Challenges

Q. How can the ecological impact of this compound be assessed given limited toxicity data?

Methodological Answer:

  • Provisional Assessment: Use read-across data from structurally similar brominated furans (e.g., 4-Bromo-2-thiophenecarboxylic acid) to estimate persistence, bioaccumulation, and toxicity (PBT).
  • Experimental Testing: Conduct Daphnia magna acute toxicity assays (OECD 202) and soil mobility studies (OECD 121).
    Current SDS data for related compounds highlight significant data gaps, necessitating conservative handling until further studies .

Q. Table 1. Comparative Synthesis Routes for Brominated Furan Derivatives

CompoundMethodYield (%)Key ConditionsReference
3-Bromo-2-furoic acidBr₂/H₂O, 0°C70Acetic acid solvent
5-Bromofuroic acidNBS, AIBN, CCl₄65Radical initiation
4-Bromo-2-thiophenecarboxylic acidBr₂, FeBr₃, DCM75Lewis acid catalysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.